furosine - 19746-33-9

furosine

Catalog Number: EVT-309852
CAS Number: 19746-33-9
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furosine is an amino acid derivative formed during the early stages of the Maillard reaction. [] This reaction occurs between reducing sugars, such as glucose and lactose, and the amino group of lysine, an essential amino acid. [, ] Furosine serves as a valuable marker for assessing heat damage in food processing and storage. [, ] Its presence indicates the occurrence and extent of the Maillard reaction, which can lead to nutritional loss, particularly the availability of lysine. [, ]

Future Directions
  • Developing more sensitive and specific analytical methods for furosine detection and quantification in various matrices. [, , ]
  • Investigating the relationship between furosine levels and the formation of specific Maillard reaction products with known toxicological profiles. []
  • Evaluating the impact of different processing and storage conditions on furosine formation in various food systems. [, , , ]
  • Exploring the potential use of furosine as a biomarker for Maillard reaction-related damage in clinical settings. [, , ]

Lactulosyl-l-lysine

  • Compound Description: Lactulosyl-l-lysine is an Amadori compound formed during the early stages of the Maillard reaction. It results from the condensation of lactose with the amino acid l-lysine. During acid hydrolysis, lactulosyl-l-lysine is converted into furosine. [, ]
  • Relevance: Lactulosyl-l-lysine is the direct precursor to furosine and is a key indicator of early Maillard reactions in food processing. [, ] Measuring furosine levels indirectly quantifies lactulosyl-l-lysine, providing insights into the extent of heat treatment and potential nutritional loss in foods. [, ]

Nε-fructoselysine

  • Compound Description: Nε-fructoselysine, similar to lactulosyl-l-lysine, is an Amadori product formed in the initial stage of the Maillard reaction. It is generated through the reaction between glucose and the amino acid lysine. []
  • Relevance: Like lactulosyl-l-lysine, Nε-fructoselysine signifies early Maillard reaction activity. [] Furosine, derived from lactulosyl-l-lysine, serves as a broader indicator of these Amadori products, reflecting the overall early-stage progression of the Maillard reaction. []

Hydroxymethylfurfural (HMF)

  • Compound Description: Hydroxymethylfurfural (HMF) is a compound formed during the intermediate and advanced stages of the Maillard reaction. It is generated through the dehydration of sugars, particularly fructose. [, , ]
  • Relevance: While furosine indicates early Maillard reactions, HMF serves as a marker for the later stages of this reaction. [, , ] Analyzing both furosine and HMF can provide a comprehensive understanding of the extent of heat treatment a food has undergone. [, , ]

Nε-carboxymethyllysine (CML)

  • Compound Description: Nε-carboxymethyllysine (CML) is an advanced glycation end product (AGE) formed during the later stages of the Maillard reaction. It results from the oxidation of Amadori products. [, ]
  • Relevance: While furosine is an indicator of early-stage Maillard reactions, CML represents the more advanced stages. [, ] The analysis of both furosine and CML provides a more complete picture of the Maillard reaction progression and the potential nutritional and health implications. [, ]

Pyrraline

  • Compound Description: Pyrraline is an advanced glycation end product (AGE) formed during the later stages of the Maillard reaction. It is derived from the reaction between glucose and lysine. []
  • Relevance: Similar to CML, pyrraline represents advanced Maillard reaction stages compared to furosine. [] Measuring both compounds offers a more complete understanding of the extent of the reaction. []

Pentosidine

  • Compound Description: Pentosidine is another advanced glycation end product (AGE) formed in the later stages of the Maillard reaction. It is a fluorescent compound that forms through reactions involving pentoses. [, , ]
  • Relevance: Pentosidine serves as a marker for the later stages of the Maillard reaction, unlike furosine, which indicates the early stages. [, , ] This difference in formation times makes both compounds valuable for assessing the overall extent of the Maillard reaction in a sample. [, , ]

Pronyl-lysine

  • Compound Description: Pronyl-lysine is an advanced glycation end product (AGE) generated during the later stages of the Maillard reaction. It arises from the degradation of Amadori products. []
  • Relevance: Like CML and pentosidine, pronyl-lysine signifies advanced Maillard reaction stages, contrasting with furosine's role as an early indicator. [] Analyzing multiple markers, including furosine and pronyl-lysine, allows for a comprehensive evaluation of the Maillard reaction's progression. []

Homoarginine

  • Compound Description: Homoarginine is a non-proteinogenic amino acid that can be used to quantify reactive lysine in a sample. It forms through the reaction of lysine with O-methylisourea. []
  • Relevance: While not directly involved in the Maillard reaction pathway, homoarginine analysis helps determine the amount of reactive lysine remaining in a food sample. [] This information complements furosine measurements, as high furosine levels often correlate with a decrease in reactive lysine due to its involvement in the Maillard reaction. []

β-Lactoglobulin

  • Compound Description: β-Lactoglobulin is a whey protein found in milk. It is susceptible to denaturation and modification during heat treatment. [, ]
  • Relevance: The denaturation of β-lactoglobulin can be used as an indicator of heat treatment severity in dairy products. [, ] Alongside furosine analysis, it provides a more comprehensive view of the thermal history of milk and milk products. [, ]

Lactoperoxidase

  • Compound Description: Lactoperoxidase is an enzyme naturally present in milk. It is heat-sensitive and can be inactivated by high temperatures. []
  • Relevance: Lactoperoxidase activity serves as an indicator of mild heat treatments in dairy products. [] Combining its analysis with furosine measurement allows for a more comprehensive assessment of milk's heat treatment history, differentiating between mild and more severe processes. []
Overview

Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride, also known as furosine, is a compound derived from the amino acid lysine and a furan derivative. It is primarily recognized for its role as a Maillard reaction product, which occurs during the heat treatment of food. This compound has garnered attention in various scientific fields due to its potential implications in health and nutrition.

Source

Furosine is formed through the reaction of lysine with reducing sugars during cooking processes, particularly in foods that undergo high temperatures. It can also be synthesized in the laboratory, allowing for its study in biochemical and pharmaceutical research.

Classification

Furosine is classified as an amino acid derivative and a Maillard reaction product. Its chemical structure includes an amino acid backbone with a furan ring, making it significant in studies related to food chemistry and nutrition.

Synthesis Analysis

Methods

The synthesis of Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride typically involves the coupling of furan derivatives with lysine or its derivatives. A common approach utilizes 2-furoic acid along with an amino acid derivative under controlled reaction conditions.

Technical Details

  1. Reagents: The synthesis often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-methylmorpholine to facilitate the formation of amide bonds.
  2. Conditions: The reactions are generally conducted in polar solvents at elevated temperatures to enhance yield and purity. Microwave-assisted synthesis has been explored to improve efficiency.
Molecular Structure Analysis

Structure

Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C12H14N2O4
  • Molecular Weight: Approximately 258.31 g/mol
  • Structural Features: The compound features a lysine backbone with a furan-2-yl group attached via a carbonyl linkage.

Data

The compound's structure can be visualized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular integrity.

Chemical Reactions Analysis

Types of Reactions

Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride can participate in several chemical reactions:

  • Oxidation: The furan ring can be oxidized, leading to various derivatives.
  • Reduction: The carbonyl group may be reduced to form alcohol derivatives.
  • Substitution: The amino group can engage in substitution reactions, forming amides or esters.

Technical Details

  1. Common Reagents:
    • Oxidizing agents such as potassium permanganate for oxidation.
    • Reducing agents like sodium borohydride for reduction.
    • Coupling reagents for substitution reactions.
  2. Major Products: Depending on the reaction conditions, products may include oxidized furan derivatives or reduced alcohol forms.
Mechanism of Action

Process

Furosine primarily affects cellular mechanisms by inducing DNA damage and apoptosis, particularly in liver and kidney cells.

Data

Research indicates that furosine interacts with biochemical pathways involved in necroptosis, specifically the RIPK1/RIPK3/MLKL pathway, which is crucial for programmed cell death processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in water and polar organic solvents.

Chemical Properties

  1. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Furosine is reactive towards nucleophiles due to the presence of the furan ring and carbonyl groups, making it useful in synthetic applications.
Applications

Epsilon-N-(2-furoyl-methyl)-L-lysine 2 hydrochloride has diverse applications across multiple scientific domains:

  1. Chemistry: Used as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for its interactions with enzymes and proteins, contributing to studies on metabolic pathways.
  3. Food Science: Serves as an indicator of heat treatment quality and nutritional content in processed foods.
  4. Pharmaceuticals: Explored for potential therapeutic applications due to its biological activity related to cell death mechanisms.

Properties

CAS Number

19746-33-9

Product Name

Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1

InChI Key

YQHPCDPFXQXCMV-VIFPVBQESA-N

SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N

Synonyms

furosine

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N

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